molecular formula C12H11NO3 B8596671 2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

Cat. No. B8596671
M. Wt: 217.22 g/mol
InChI Key: XMNCTHGNUJJFAD-UHFFFAOYSA-N
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Patent
US06498174B1

Procedure details

Intermediate 1E was prepared (as described below for the preparation of intermediate 2B) from 4.08 g of benzamide, 5.0 g of ethyl 3-bromo-2-oxo-pentanoate, and 10 mL of toluene. Solids were collected and washed with cold water after cooling of the NaOH solution. Heating these solids with citric acid as described followed by cooling and isolation of the resulting solids gave 410 mg (9% yield) of the title compound; 1H NMR (CDCl3, 300 MHz) δ8.06-8.03 (m, 2H), 7.49-7.43 (m, 3H), 3.14 (q, 2H, J=8.0), 1.34 (t, 3H, J=8.0); low resolution MS (ES+)m/e 217.8 (MH+).
[Compound]
Name
intermediate 2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
9%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:11]([CH2:19][CH3:20])[C:12](=O)[C:13]([O:15]CC)=[O:14]>C1(C)C=CC=CC=1>[CH2:19]([C:11]1[O:8][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:9][C:12]=1[C:13]([OH:15])=[O:14])[CH3:20]

Inputs

Step One
Name
intermediate 2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.08 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
5 g
Type
reactant
Smiles
BrC(C(C(=O)OCC)=O)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Intermediate 1E was prepared (
CUSTOM
Type
CUSTOM
Details
Solids were collected
WASH
Type
WASH
Details
washed with cold water
TEMPERATURE
Type
TEMPERATURE
Details
after cooling of the NaOH solution
TEMPERATURE
Type
TEMPERATURE
Details
Heating these solids with citric acid
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=C(O1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 8.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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